Fluorescein dicaproate
Description
Fluorescein dicaproate (CAS 7364-90-1) is a fluorescent dye derivative of fluorescein, modified with two caproate (hexanoate) ester groups. It is renowned for its strong fluorescence, water solubility, and utility in detecting and quantifying biological molecules. The compound absorbs light at specific wavelengths and emits longer wavelengths due to its fluorophore structure, enabling precise identification in biological assays . Its caproate esters enhance lipophilicity, facilitating cellular uptake, where intracellular esterases hydrolyze the esters to release free fluorescein, amplifying fluorescence signals .
Properties
IUPAC Name |
(6'-hexanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O7/c1-3-5-7-13-29(33)36-21-15-17-25-27(19-21)38-28-20-22(37-30(34)14-8-6-4-2)16-18-26(28)32(25)24-12-10-9-11-23(24)31(35)39-32/h9-12,15-20H,3-8,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSNCRHSIFNRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCC)C5=CC=CC=C5C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649961 | |
| Record name | 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dihexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7364-90-1 | |
| Record name | 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dihexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorescein dicaproate is synthesized through the interaction between adipic acid dihydrazide and fluorescein isothiocyanate . The reaction typically involves dissolving the reactants in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and allowing the reaction to proceed under controlled conditions . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Fluorescein dicaproate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Fluorescein dicaproate is a non-fluorescent hydrophobic derivative that can penetrate cell membranes. Once inside the cell, intracellular esterases hydrolyze the dicaproate group, releasing the highly fluorescent fluorescein. This mechanism allows this compound to serve as a marker for cell viability, where viable cells exhibit green fluorescence due to the accumulation of fluorescein .
Applications in Biosciences
-
Cell Viability Assays
- This compound is used in combination with propidium iodide (PI) staining to differentiate between live and dead cells. Viable cells retain fluorescein and fluoresce green, while non-viable cells take up PI and fluoresce red. This dual staining technique is crucial for assessing cell health in various biological experiments .
- Microbial Detection
- Fluorogenic Substrate for Enzymatic Activity
Medical Diagnostics
-
Ophthalmology
- Fluorescein derivatives are extensively used in ophthalmic diagnostics, particularly in fluorescein angiography to visualize blood flow in retinal diseases. While this compound is not directly mentioned in this context, its parent compound fluorescein plays a critical role in identifying vascular abnormalities .
- Neurosurgery
Environmental Applications
- Hydrological Studies
- Leak Detection
Case Studies
- Cell Viability Assessment : A study demonstrated the efficacy of this compound in assessing the viability of cultured cells exposed to various stressors, highlighting its potential as a reliable marker for cell health.
- Neurosurgical Outcomes : A clinical trial involving fluorescein-guided surgery reported improved resection rates and reduced complications when using fluorescein-based visualization techniques compared to traditional methods .
Data Summary Table
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Biosciences | Cell viability assays | Differentiates live/dead cells using dual staining |
| Medical Diagnostics | Neurosurgery | Enhanced tumor visualization improves surgical outcomes |
| Environmental Studies | Hydrological tracer | Effective leak detection in water systems |
Mechanism of Action
Fluorescein dicaproate exerts its effects through its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the light energy and emits fluorescence at a longer wavelength . This fluorescence can be used to detect and visualize specific molecules and structures in various applications . The molecular targets and pathways involved depend on the specific use of the compound, such as binding to specific ions or interacting with cellular components .
Comparison with Similar Compounds
Fluorescein Diacetate
- Structure : Contains two acetate (C2) ester groups.
- Properties :
- Higher water solubility than dicaproate due to shorter ester chains.
- Rapid hydrolysis by esterases, making it suitable for short-term intracellular tracking.
- Applications: Cell viability assays, cytoplasmic staining.
- Key Difference : Shorter esters reduce lipophilicity, limiting membrane permeability compared to dicaproate .
Fluorescein Di-β-D-Glucuronide
- Structure : Modified with β-D-glucuronide moieties instead of esters.
- Properties: Non-fluorescent until cleaved by β-glucuronidase enzymes. Used to detect enzyme activity in pathological or microbial contexts.
- Key Difference : Functional group specificity targets enzymatic activity, unlike dicaproate’s general esterase-driven activation .
DSPE-Fluorescein
- Structure: Conjugated to distearoylphosphatidylethanolamine (DSPE), a phospholipid.
- Properties :
- Integrates into lipid bilayers for membrane labeling.
- Applications: Liposome tracking, cell membrane studies.
- Key Difference : Phospholipid modification enables membrane incorporation, contrasting with dicaproate’s cytosolic localization post-hydrolysis .
Comparison with Functionally Similar Compounds
Fluorescein Diphosphonate
- Structure : Contains phosphonate groups instead of esters.
- Properties :
- Designed for metal ion chelation and optical detection of biomolecules like cysteine.
- Stable in aqueous environments without enzymatic activation.
- Key Difference : Functional groups target specific biomolecules, whereas dicaproate relies on esterase activity .
Hydroquinone Dicaproate
- Structure : Aromatic hydroxyketone with caproate esters.
- Properties: Synthesized via Fries rearrangement; melting point 81–86°C.
- Key Difference : Lacks fluorophore structure, limiting optical utility compared to fluorescein derivatives .
Data Table: Comparative Properties
| Compound | Molecular Weight (g/mol) | Solubility | Activation Mechanism | Key Applications |
|---|---|---|---|---|
| This compound | ~537.5 | Water-soluble | Esterase hydrolysis | Cellular tracking, assays |
| Fluorescein Diacetate | ~416.4 | Highly water-soluble | Esterase hydrolysis | Cytoplasmic staining |
| Fluorescein Di-β-D-Glucuronide | ~676.5 | Low solubility | β-Glucuronidase cleavage | Enzyme activity detection |
| DSPE-Fluorescein | ~1200+ | Lipid-soluble | None (membrane integration) | Liposome/cell membrane studies |
Research Findings and Analytical Considerations
- Chromatographic Behavior : Caproate esters (C6) exhibit distinct chromatographic retention compared to shorter esters (e.g., acetate, C2). Multi-column systems achieve baseline resolution for regioisomers, highlighting the role of ester chain length in separation .
- Enzymatic Hydrolysis : Longer esters (e.g., dicaproate) delay hydrolysis kinetics versus diacetate, balancing sustained fluorescence and membrane permeability .
- Thermal Stability: Hydroquinone dicaproate’s melting point (81–86°C) suggests higher thermal stability than fluorescein derivatives, which are typically light-sensitive .
Biological Activity
Fluorescein dicaproate is a derivative of fluorescein that has gained attention in various fields of biological research due to its unique properties as a fluorescent probe. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and case studies highlighting its efficacy.
This compound is an ester derivative of fluorescein, characterized by its ability to emit fluorescence upon enzymatic cleavage by esterases. This property makes it particularly useful in biological assays for determining cell viability and metabolic activity. The molecular formula for this compound is , and its structure allows it to permeate cell membranes, where it can be hydrolyzed by intracellular esterases to produce fluorescein, a fluorescent compound.
| Property | Value |
|---|---|
| Molecular Formula | |
| Fluorescence Emission | Green (upon hydrolysis) |
| Mechanism of Action | Esterase cleavage |
1. Cell Viability Assays
This compound is utilized in cell viability assays due to its ability to differentiate between live and dead cells. Live cells can hydrolyze the compound, resulting in fluorescence, while dead cells cannot retain the fluorescent product. This characteristic is critical in various research scenarios, including cancer biology and microbiology.
2. Cancer Research
Research indicates that this compound can be employed to assess the viability of cancerous cells, particularly those overexpressing glutathione S-transferase Pi (GSTP1). Studies have shown that the presence of GSTP1 correlates with increased fluorescence intensity, making this compound a potential tool for detecting malignant cells.
3. Microbial Activity Assessment
This compound has been used to evaluate microbial activity in environmental samples. Its hydrolysis by microbial esterases allows researchers to measure total microbial activity efficiently.
Case Study 1: Anaphylactic Reaction
A notable case reported an anaphylactic reaction in a patient following the administration of fluorescein sodium eye drops, highlighting potential adverse effects associated with fluorescein derivatives. The patient experienced severe respiratory distress shortly after exposure, necessitating immediate medical intervention . This underscores the importance of understanding the biological activity and potential risks associated with fluorescein-based compounds.
Case Study 2: Tuberculosis Infectiousness Prediction
In another study, fluorescein diacetate (FDA), closely related to this compound, was used to predict the infectiousness of Mycobacterium tuberculosis in patients. The results indicated that lower levels of FDA-positive bacteria correlated with higher transmission rates among household contacts, demonstrating the utility of fluorescein derivatives in infectious disease research .
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Esterase Activity : Research has confirmed that this compound acts as a substrate for C8 esterases, generating significant fluorescence upon cleavage .
- Antibacterial Properties : Some derivatives of fluorescein have been shown to possess antibacterial properties through mechanisms involving depolarization of bacterial membranes .
- Toxicity Studies : Investigations into the toxicity profiles of fluorescein derivatives suggest that while they are generally safe at low concentrations, adverse reactions can occur, emphasizing the need for caution in clinical applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
